

biological activity of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

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A Technical Guide to the Biological Activity of 1,4-Benzothiazine Derivatives

Disclaimer: This technical guide addresses the biological activities of the broader class of 1,4-benzothiazine derivatives due to a lack of specific published research on 2-Hydroxy-1,4-benzothiazine-6-carboxylic acid derivatives at the time of this writing. The information presented herein is based on available scientific literature for structurally related compounds and is intended for researchers, scientists, and drug development professionals.

The 1,4-benzothiazine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological properties.^{[1][2][3][4][5][6]} This versatile framework, formed by the fusion of a benzene ring with a thiazine ring, serves as a cornerstone for the development of novel therapeutic agents.^{[1][3]} Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.^{[2][3][5][6]}

Anticancer Activity

1,4-Benzothiazine derivatives have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves halting the development, proliferation, and vasculature of cancer cells.^{[1][7][8]}

A series of 2,3-disubstituted-1,4-benzothiazines were synthesized and evaluated for their efficacy against lung cancer.[7][8] Among the synthesized compounds, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][7]thiazine-2-carboxylate (designated as 3c) was identified as a particularly potent agent against the A-549 lung cancer cell line.[7][8] This compound was found to effectively downregulate various pro-inflammatory genes, such as IL1- α , IL1- β , IL6, vimentin, COX-2, IL8, and TNF- α in vitro.[7][8] Further studies using colony formation unit assays and wound healing assays confirmed the ability of this molecule to suppress the proliferation and migration of lung cancer cells.[7]

Another study reported on benzamide-based benzothiazole derivatives, with the difluorobenzamide-containing compound showing significant anti-proliferative activity against MCF-7 and HepG2 cell lines.[9] Additionally, certain benzothiazole derivatives have exhibited good anticancer activities against the A549 lung carcinoma cell line, with IC50 values in the microgram per milliliter range.[9]

Table 1: Anticancer Activity of Benzothiazine and Benzothiazole Derivatives

Compound/Derivative	Cancer Cell Line	Activity Metric	Value	Reference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][7]thiazine-2-carboxylate (3c)	A-549 (Lung)	Cell Viability	Most active in series	[7][8]
Difluorobenzamide containing benzothiazole	MCF-7 (Breast)	% Inhibition	64 \pm 2 μ M	[9]
Difluorobenzamide containing benzothiazole	HepG2 (Liver)	% Inhibition	64 \pm 6 μ M	[9]
Benzothiazole Derivative 61	A549 (Lung)	IC50	10.67 \pm 2.02 μ g/mL	[9]
Benzothiazole Derivative 62	A549 (Lung)	IC50	9.0 \pm 1.0 μ g/mL	[9]

Antimicrobial Activity

The 1,4-benzothiazine core is also a key feature in the development of new antimicrobial agents.[3] Derivatives have shown efficacy against a range of bacterial and fungal pathogens. [10][11][12]

A study focused on 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues revealed significant antimicrobial activity.[10] Notably, the synthetic intermediates, chloro-substituted-2-amino-5-fluorobenzenethiols, exhibited the highest antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values between 2 and 8 µg/mL against Gram-positive bacteria and fungi.[10]

Another series of 4H-1,4-benzothiazines synthesized from 2-Amino-3,5,6-trichlorobenzenethiol and β-diketones/β-ketoesters also demonstrated excellent antimicrobial results.[11] These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with MIC values ranging from 41 to 158 µg/mL.[11]

Table 2: Antimicrobial Activity of 1,4-Benzothiazine Derivatives

Compound/Derivative Class	Microbial Strain	MIC (µg/mL)	Reference
Chloro-substituted-2-amino-5-fluorobenzenethiols (Intermediates)	Gram-positive bacteria	2 - 8	[10]
Chloro-substituted-2-amino-5-fluorobenzenethiols (Intermediates)	Fungi panel	2 - 8	[10]
Substituted 4H-1,4-benzothiazines	Escherichia coli (MTCC 2939)	58 - 158	[11]
Substituted 4H-1,4-benzothiazines	Bacillus subtilis (MTCC 441)	41 - 124	[11]
Substituted 4H-1,4-benzothiazines	Streptomyces griseus (MTCC 1998)	85 - 128	[11]
Substituted 4H-1,4-benzothiazines	Aspergillus niger (MTCC 281)	59 - 78	[11]
Substituted 4H-1,4-benzothiazines	Rhizopus stolonifer (MTCC 2591)	85 - 118	[11]

Other Biological Activities

Beyond anticancer and antimicrobial effects, 1,4-benzothiazine derivatives are known for a variety of other biological activities, including anti-inflammatory, analgesic, and diuretic properties.[\[6\]](#) Research into N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxamides, which are structurally related to the topic of this guide, has shown that substitutions on the anilide moiety can significantly impact their analgesic activity and renal function effects.

Experimental Protocols

General Synthesis of 2,3-disubstituted-1,4-benzothiazines

A facile and green approach for synthesizing 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls.^{[7][8]} This method utilizes a catalytic amount of ceric ammonium nitrate. The synthesized molecules are then characterized by spectral analysis.^{[7][8]}

Anticancer Activity Evaluation

- **Cell Viability Assay (MTT Assay):** The anti-proliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as A-549 for lung cancer, are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
- **Colony Formation Unit Assay:** This assay assesses the long-term proliferative potential of cancer cells after treatment. Cells are seeded at a low density in culture dishes and treated with the test compounds. After a period of incubation to allow for colony formation, the colonies are fixed, stained (e.g., with crystal violet), and counted.
- **Wound Healing Assay:** This assay is used to evaluate the effect of compounds on cell migration. A "wound" or scratch is made in a confluent monolayer of cancer cells. The cells are then treated with the test compound, and the closure of the wound is monitored and photographed at different time points. The rate of wound closure is compared between treated and untreated cells.

Antimicrobial Activity Screening

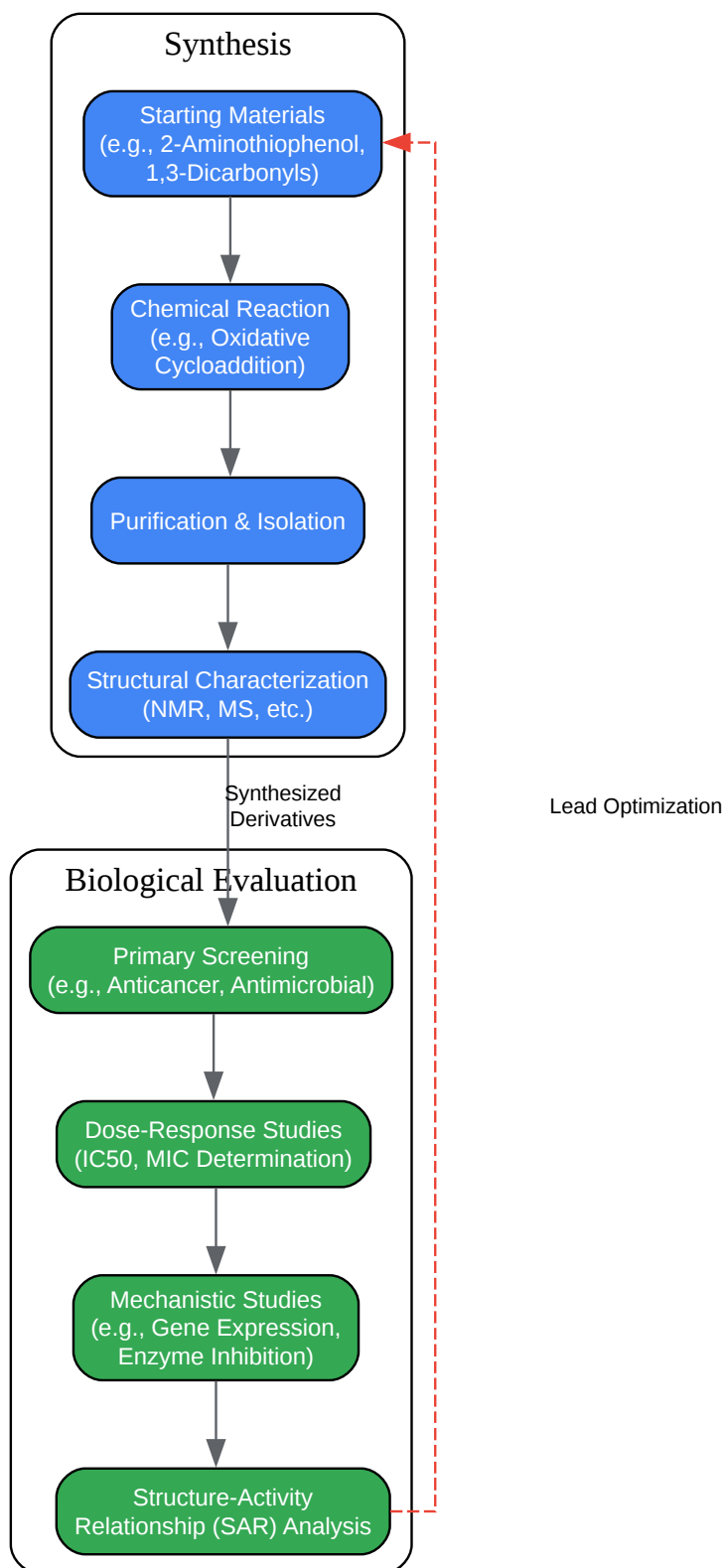
- **Agar Well Diffusion Method:** This method is used for preliminary screening of antimicrobial activity. A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a specific volume of the test compound

solution is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured.

- **Broth Microdilution Method:** This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.^[11] A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[11]

Visualizations

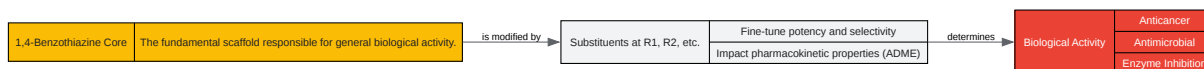
General Workflow for Synthesis and Biological Evaluation



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Caption: General workflow for the synthesis and biological evaluation of 1,4-benzothiazine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Insights



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Caption: Logical diagram illustrating the structure-activity relationship (SAR) concept for 1,4-benzothiazine derivatives.

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